![molecular formula C15H20N2O B3098805 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one CAS No. 134334-40-0](/img/structure/B3098805.png)
2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Overview
Description
2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one involves various chemical reactions, such as the reaction of 2-methoxycarlmethylen-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one with hydrazine hydrate and ethylenediamine. These processes result in different pyrido[2,3-b]pyrazines, showcasing the compound's versatility in synthetic chemistry (Kim, Choi, & Kurasawa, 2000).
An experimental study showed that 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reacts with piperidin-2-ylmethanamine to give various derivatives including a product similar to 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one. This highlights the compound's reactivity and potential for producing diverse chemical derivatives (Topuzyan et al., 2013).
Natural Occurrence and Isolation
- Xylogranatinin, a new pyrido[1,2-a]pyrazine alkaloid structurally related to 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one, was isolated from the fruit of a Chinese mangrove Xylocarpus granatum. This indicates the presence of similar compounds in nature, which could have potential applications in natural product chemistry and pharmacology (Zhou, Wu, & Zou, 2007).
Pharmaceutical and Medicinal Chemistry Applications
- The chemistry of compounds like 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one has been explored in pharmaceutical and medicinal chemistry. For instance, derivatives of these compounds have been synthesized and evaluated for their potential as ligands at various receptors, indicating the compound's relevance in drug discovery and development (Weber & Erker, 2002).
properties
IUPAC Name |
2-benzyl-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-7-6-14-11-16(8-9-17(14)12-15)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDZNVYAXWHPTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN2C1CN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576176 | |
Record name | 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one | |
CAS RN |
134334-40-0 | |
Record name | 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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